



# Application Notes and Protocols for BRD4 Inhibitor-39 in Cell Culture

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Compound of Interest		
Compound Name:	BRD4 Inhibitor-39	
Cat. No.:	B15582193	Get Quote

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#### Introduction

BRD4 Inhibitor-39, a potent triazolopyridine derivative, is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1] BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. Its involvement in the expression of oncogenes such as c-Myc makes it a significant target in cancer research.[2][3] [4][5] BRD4 Inhibitor-39 has demonstrated potent anti-cancer activity, including the induction of apoptosis.[1][6]

These application notes provide detailed protocols for the use of **BRD4 Inhibitor-39** in cell culture, including methods for assessing its effects on cell viability, protein expression, and cell cycle progression.

# **Physicochemical Properties and Storage**



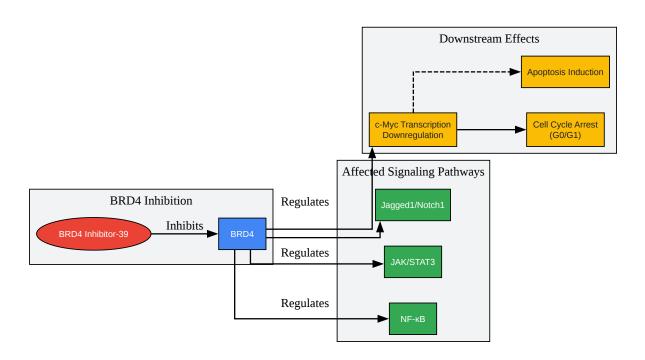
Property	Value	Reference
Chemical Name	BRD4 Inhibitor-39 (Compound 12m)	INVALID-LINK
Molecular Formula	C24H19BrFN9	INVALID-LINK
Molecular Weight	532.37 g/mol	INVALID-LINK
IC50	0.02 μM (in MV4-11 cells)	INVALID-LINK
Appearance	Solid	INVALID-LINK
Storage Conditions	Store powder at -20°C for up to 3 years.	INVALID-LINK
Solubility	Soluble in DMSO.	General knowledge for similar compounds.

## **Mechanism of Action and Signaling Pathways**

BRD4 inhibitors, including **BRD4 Inhibitor-39**, function by competitively binding to the acetyllysine binding pockets (bromodomains) of BRD4. This displacement of BRD4 from chromatin leads to the transcriptional repression of its target genes, including the proto-oncogene c-MYC. [2][3] The downregulation of c-MYC and other cell cycle regulators can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis.[7][8]

BRD4 is known to be involved in several key signaling pathways implicated in cancer cell proliferation, survival, and migration. Inhibition of BRD4 can therefore impact these pathways.





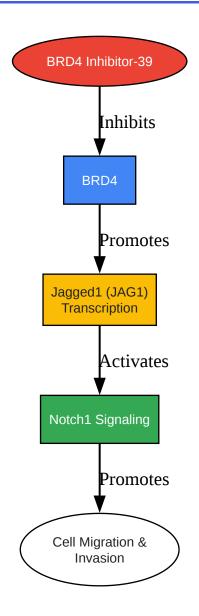
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BRD4 inhibition and its downstream effects.

### **BRD4** and Jagged1/Notch1 Signaling

BRD4 can regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor. The Jagged1/Notch1 signaling pathway is critical for cell migration and invasion in certain cancers. Inhibition of BRD4 can downregulate Jagged1 expression, thereby suppressing Notch1 activity and impeding cancer cell dissemination.





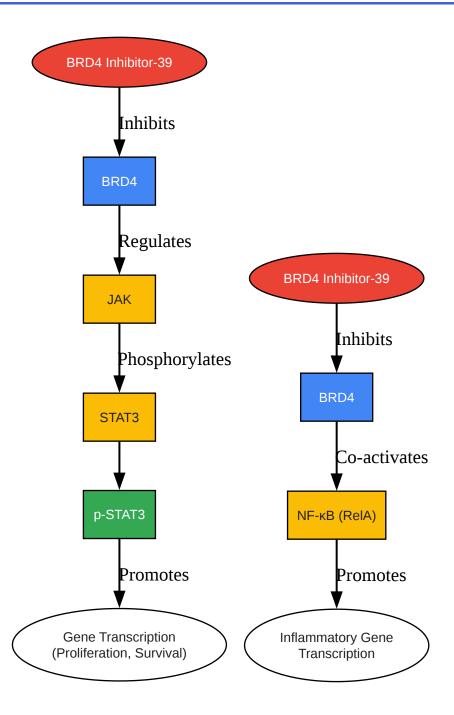
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BRD4-Jagged1/Notch1 signaling axis.

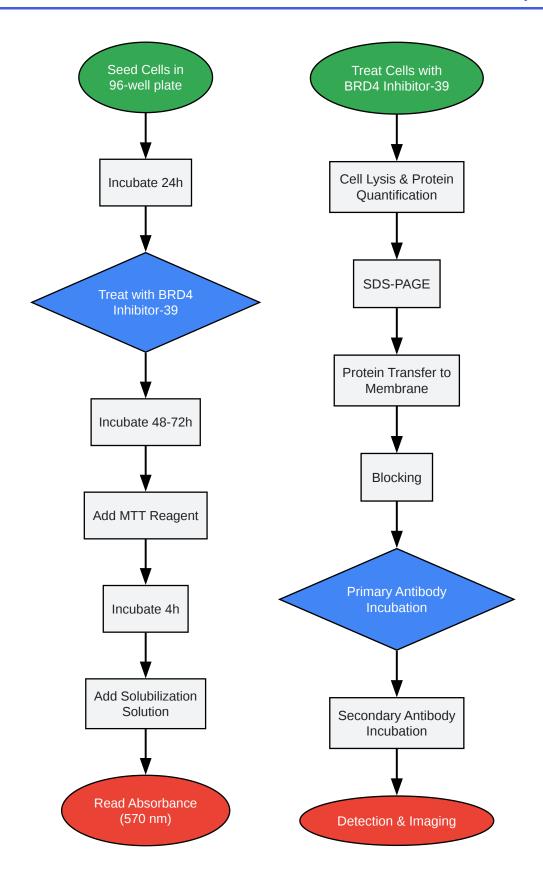
### **BRD4** and **JAK/STAT3** Signaling

BRD4 can regulate the activation of the JAK/STAT3 signaling pathway. This pathway is crucial for cell proliferation and survival. BRD4 inhibitors can suppress the phosphorylation of STAT3, leading to reduced cell viability.

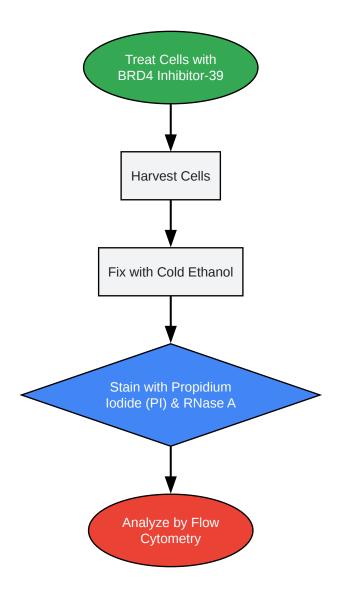












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